molecular formula C22H13BrClF3N2 B10910109 4-bromo-1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

4-bromo-1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

Cat. No.: B10910109
M. Wt: 477.7 g/mol
InChI Key: KAQNUWAGVRDQOU-UHFFFAOYSA-N
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Description

4-bromo-1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is a complex organic compound with a unique structure that includes multiple halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common approach is the condensation of appropriate benzyl halides with pyrazole derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as described above. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-bromo-1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated pyrazole derivatives such as:

Uniqueness

The uniqueness of 4-bromo-1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole lies in its specific arrangement of halogen atoms, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring precise molecular interactions .

Properties

Molecular Formula

C22H13BrClF3N2

Molecular Weight

477.7 g/mol

IUPAC Name

4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3,5-bis(4-fluorophenyl)pyrazole

InChI

InChI=1S/C22H13BrClF3N2/c23-20-21(13-4-8-15(25)9-5-13)28-29(12-17-18(24)2-1-3-19(17)27)22(20)14-6-10-16(26)11-7-14/h1-11H,12H2

InChI Key

KAQNUWAGVRDQOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C(=C(C(=N2)C3=CC=C(C=C3)F)Br)C4=CC=C(C=C4)F)F

Origin of Product

United States

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